2-amino-2-(2,4-difluorophenyl)acetic Acid
Description
2-amino-2-(2,4-difluorophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Amino-2-(2,4-difluorophenyl)acetic acid (CAS No. 240409-02-3) is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and therapeutic potential.
- Molecular Formula : C₈H₇F₂NO₂
- Molecular Weight : 187.14 g/mol
- Purity : Typically ≥ 95%
The compound features an amino group and a carboxylic acid, which contribute to its reactivity and biological activity. The presence of fluorine atoms in the aromatic ring is significant as it can influence the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been studied for its potential to inhibit various enzymes, particularly aminopeptidases, which are involved in numerous metabolic pathways.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor of aminopeptidases such as human aminopeptidase N (hAPN) and porcine aminopeptidase (pAPN). These enzymes play crucial roles in peptide metabolism and are implicated in various diseases, including cancer and inflammatory conditions.
A study evaluated a series of phosphonic acid analogs related to phenylalanine, including fluorinated variants like this compound. The results showed that these compounds exhibited submicromolar inhibitory constants against hAPN, highlighting their potential as therapeutic agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Properties
Moreover, preliminary research indicates that this compound may possess anti-inflammatory effects. It is hypothesized that these effects could be mediated through the inhibition of specific pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Case Studies and Research Findings
- Inhibitory Effects on Aminopeptidases :
- Therapeutic Applications :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-2-(2,4-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIWYFIMAXMSKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371799 | |
Record name | 2-amino-2-(2,4-difluorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240409-02-3 | |
Record name | α-Amino-2,4-difluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240409-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-2-(2,4-difluorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(2,4-difluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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